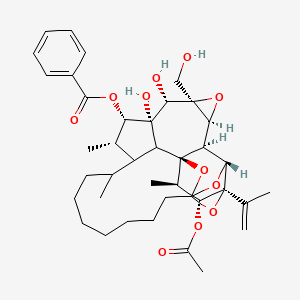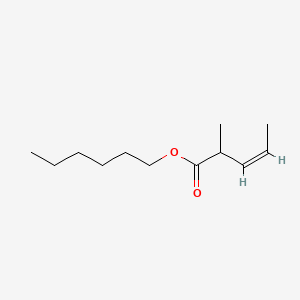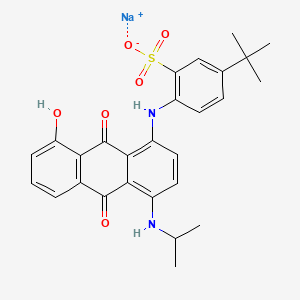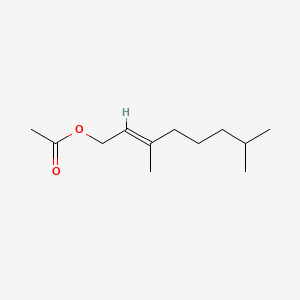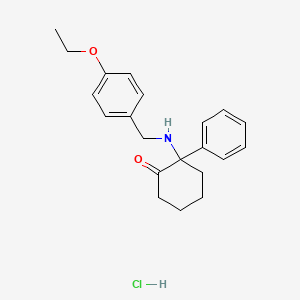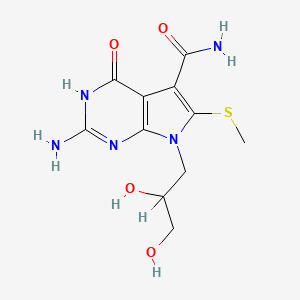
2-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one is a complex organic compound belonging to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes an amino group, an aminocarbonyl group, a methylthio group, and a dihydroxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo(2,3-d)pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo(2,3-d)pyrimidine core.
Introduction of Functional Groups: The amino, aminocarbonyl, methylthio, and dihydroxypropyl groups are introduced through various substitution reactions. Reagents such as amines, thiols, and diols are commonly used in these steps.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aminocarbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino and dihydroxypropyl groups can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered phosphorylation states of key proteins and subsequent changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-(fluoromethyl)pyrrolo(2,3-d)pyrimidin-4-one
- 2-Amino-5-(methylthio)pyrrolo(2,3-d)pyrimidin-4-one
Uniqueness
Compared to similar compounds, 2-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one is unique due to the presence of the aminocarbonyl and dihydroxypropyl groups. These functional groups enhance its chemical reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
127945-65-7 |
|---|---|
Molekularformel |
C11H15N5O4S |
Molekulargewicht |
313.34 g/mol |
IUPAC-Name |
2-amino-7-(2,3-dihydroxypropyl)-6-methylsulfanyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H15N5O4S/c1-21-10-5(7(12)19)6-8(14-11(13)15-9(6)20)16(10)2-4(18)3-17/h4,17-18H,2-3H2,1H3,(H2,12,19)(H3,13,14,15,20) |
InChI-Schlüssel |
GYODIFZOPDQFLM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C2=C(N1CC(CO)O)N=C(NC2=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


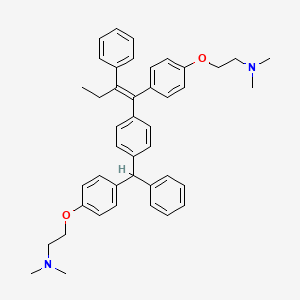
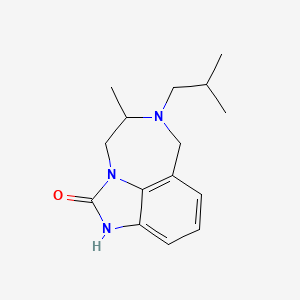

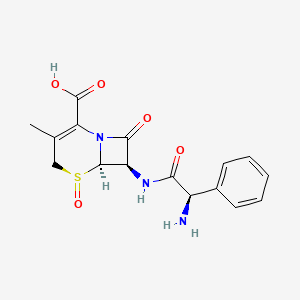
![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)

